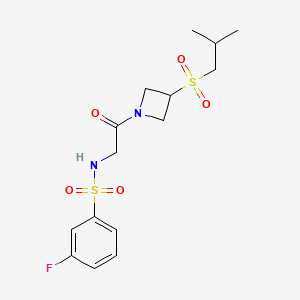

![molecular formula C17H12N2OS B2511148 4-(Benzylthio)benzofuro[3,2-d]pyrimidine CAS No. 62208-74-6](/img/structure/B2511148.png)

4-(Benzylthio)benzofuro[3,2-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

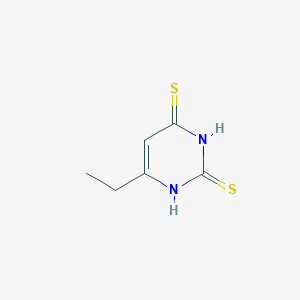

“4-(Benzylthio)benzofuro[3,2-d]pyrimidine” is a compound that falls under the category of pyrimidine and its fused derivatives . Pyrimidine ring and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .

Synthesis Analysis

The synthesis of pyrimidine and its derivatives has been reported in various studies . For instance, a biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines has been described, which involves a transition metal-free method to access a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of these compounds plays a significant role in their biological activities .Chemical Reactions Analysis

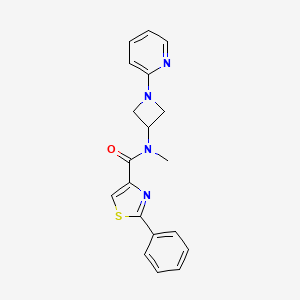

Pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .科学的研究の応用

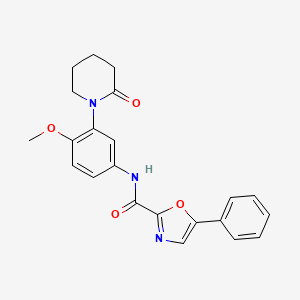

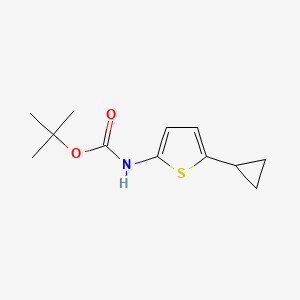

- Application : Researchers have designed and synthesized a series of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs. Among these, compound 19c demonstrated superior biological activity, with IC50 values of 22 nM for exogenous PARP-1 enzyme and 4.98 μM for SK-OV-3 cancer cells. Notably, it outperformed Olaparib, a known PARP inhibitor. Furthermore, 19c exhibited low toxicity to normal liver cells. Mechanistic studies revealed that it inhibits DNA repair processes and promotes cancer cell apoptosis via the mitochondrial pathway .

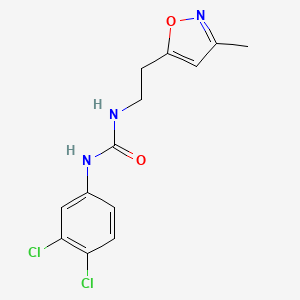

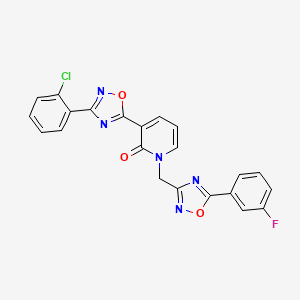

- Application : Compound 16 displayed excellent anticancer activity by inhibiting the CDK enzyme, leading to apoptosis in human cancer cell lines and primary CLL cells .

- Application : Researchers synthesized Fe3O4@gly nanoparticles coated with cobalt. These MNPs could potentially be used for targeted drug delivery due to their magnetic properties .

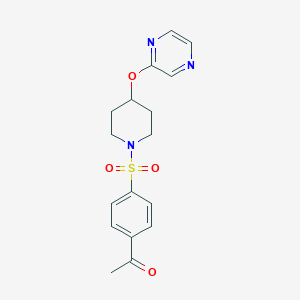

- Application : Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs were synthesized and evaluated for anti-inflammatory activity. Western blotting and RT-PCR studies indicated their influence on mRNA and protein levels related to inflammation .

PARP-1 Inhibition for Anticancer Therapy

Anticancer Activity via CDK Inhibition

Magnetic Nanoparticles for Drug Delivery

Anti-Inflammatory Properties

作用機序

Target of Action

The primary targets of 4-(Benzylthio)benzofuro[3,2-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

4-(Benzylthio)benzofuro[3,2-d]pyrimidine exerts its effect through inhibiting protein kinases . By inhibiting these enzymes, the compound interferes with the signaling processes that regulate cell growth and metabolism .

Biochemical Pathways

The inhibition of protein kinases by 4-(Benzylthio)benzofuro[3,2-d]pyrimidine affects various biochemical pathways. These pathways are involved in cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this inhibition can lead to the disruption of these processes, potentially leading to cell death .

Pharmacokinetics

Similar compounds have been shown to exhibit potent biological activity, suggesting that they may have favorable adme properties .

Result of Action

The result of the action of 4-(Benzylthio)benzofuro[3,2-d]pyrimidine is the inhibition of protein kinases, leading to disrupted cellular signaling processes . This disruption can lead to cell death, providing a potential mechanism for the compound’s anticancer activity .

将来の方向性

The future directions in the research of pyrimidine derivatives include the development of novel pyrimidines with higher selectivity as anticancer agents . There is also interest in the development of new strategies for cancer treatment compromising the use of selective tumor drugs called molecular targeted therapies .

特性

IUPAC Name |

4-benzylsulfanyl-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS/c1-2-6-12(7-3-1)10-21-17-16-15(18-11-19-17)13-8-4-5-9-14(13)20-16/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBDARXMAVVTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylthio)benzofuro[3,2-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)

![(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2511068.png)

![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)

![2-(Furan-2-yl)-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511075.png)

![4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline](/img/structure/B2511083.png)